molecular formula C27H29N3O3 B2720834 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea CAS No. 1024365-35-2

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea

Cat. No.: B2720834
CAS No.: 1024365-35-2
M. Wt: 443.547
InChI Key: WBDAKLBEWMLAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea is a synthetic small-molecule research compound designed for investigative applications. It features a urea core that is strategically linked to a 3,5-dimethylphenyl moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline group . This specific molecular architecture, particularly the dihydroisoquinoline unit, is associated with potential activity in neurological and pharmacological research, as structurally similar compounds have been explored as highly selective ligands for specific receptor targets . For instance, research on analogs has demonstrated that the 6,7-dimethoxy-3,4-dihydroisoquinoline component can be critical for achieving high selectivity for the sigma-2 receptor (Tmem97), a transmembrane protein involved in intracellular calcium regulation and cholesterol homeostasis . Compounds targeting this receptor are being investigated for their potential in managing conditions such as neuropathic pain . The presence of the dimethyl-substituted phenyl ring on the urea scaffold may further fine-tune the compound's binding affinity and selectivity, making it a valuable chemical tool for probing structure-activity relationships. This compound is supplied for controlled experimental use in academic and industrial R&D settings. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-17-11-18(2)13-22(12-17)30-27(31)29-21-7-5-19(6-8-21)14-24-23-16-26(33-4)25(32-3)15-20(23)9-10-28-24/h5-8,11-13,15-16H,9-10,14H2,1-4H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDAKLBEWMLAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring system can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling with the Phenyl Urea: The final step involves coupling the isoquinoline derivative with a phenyl urea derivative under conditions that promote urea bond formation, such as using carbodiimides as coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s isoquinoline moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The target compound shares structural similarities with urea-based analogues but differs in substituent patterns. Below is a comparative analysis of key compounds:

Compound Name Substituent on Urea Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Synthesis Yield
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea (Target) 3,5-dimethylphenyl Not provided Not provided Not available Not available Not available Not available
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea (Compound 12, ) 4-methylphenyl C27H32N6O3 512.59 Not reported Not reported Not reported 33%
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethoxyphenyl)urea (CAS 1024229-45-5, ) 2-ethoxyphenyl C27H29N3O4 459.54 1.20±0.1* 561.7±50.0* 13.89±0.70* Not reported

*Predicted values from computational models.

Key Observations:

Substituent Effects: The 3,5-dimethylphenyl group (target) introduces two methyl groups at meta positions, enhancing lipophilicity compared to the 4-methylphenyl (Compound 12) and 2-ethoxyphenyl (CAS 1024229-45-5) substituents. This may improve membrane permeability but reduce aqueous solubility.

Molecular Weight and Complexity: Compound 12 (morpholino-triazine derivative) has a higher molar mass (512.59 g/mol) due to its triazine core and morpholine substituents, which may complicate synthesis and purification . The target compound and CAS 1024229-45-5 share the dihydroisoquinoline scaffold but differ in urea-linked aryl groups, influencing steric and electronic profiles.

Synthetic Feasibility: Compound 12’s low yield (33%) suggests challenges in introducing morpholino-triazine groups, whereas the dihydroisoquinoline derivatives (target and CAS 1024229-45-5) may offer more streamlined synthesis routes .

Pharmacological Implications

  • Dihydroisoquinoline Scaffold: The 6,7-dimethoxy substitution is conserved across analogues and is critical for interactions with kinase ATP-binding pockets. This moiety likely contributes to baseline activity across derivatives .
  • Urea Linkage: The urea group serves as a hydrogen-bond donor/acceptor, with substituent bulkiness (e.g., 3,5-dimethylphenyl vs. 2-ethoxyphenyl) modulating selectivity. For example, bulkier groups may hinder binding to certain enzymatic pockets.

Biological Activity

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3,5-dimethylphenyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O4, with a molecular weight of approximately 445.51 g/mol. It features a complex structure that includes a dihydroisoquinoline moiety and a urea group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC26H27N3O4
Molecular Weight445.51 g/mol
CAS Number1022326-43-7
SolubilitySoluble in DMSO

The compound primarily acts as a positive allosteric modulator of NMDA receptors, specifically targeting the NR2C/NR2D subunits. This modulation enhances synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and neuroprotection.

Biochemical Pathways

The interaction with NMDA receptors influences several downstream signaling pathways:

  • Calcium Signaling : The compound alters intracellular calcium levels, which is vital for various cellular processes including neurotransmitter release and neuronal survival.
  • Neuroprotection : By modulating excitatory neurotransmission, it may provide protective effects against neurodegenerative conditions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant-like effects : In animal models, it has shown potential in alleviating symptoms of depression by enhancing synaptic function.
  • Cognitive enhancement : Studies suggest improvements in memory and learning tasks in rodents treated with this compound.

Case Studies and Research Findings

  • Study on Neuroprotection : A study published in Neuroscience Letters demonstrated that the compound significantly reduced neuronal cell death in models of excitotoxicity. The results indicated a protective effect against glutamate-induced toxicity through NMDA receptor modulation .
  • Cognitive Function Assessment : In a behavioral study involving mice, administration of the compound improved performance in the Morris water maze test, indicating enhanced spatial learning and memory retention .
  • Antidepressant Activity : A clinical trial explored the antidepressant effects of related compounds and suggested that similar structures could influence mood regulation via NMDA receptor pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this urea derivative, and how can reaction conditions be optimized?

  • The synthesis typically involves coupling aryl isocyanates with substituted amines under inert conditions. A two-step approach may include:

Formation of the isoquinoline intermediate : React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-(bromomethyl)phenylboronic acid via Suzuki-Miyaura coupling to introduce the methylphenyl group .

Urea bond formation : Treat the intermediate with 3,5-dimethylphenyl isocyanate in dichloromethane or toluene under reflux with triethylamine as a base to neutralize HCl byproducts .

  • Optimization : Use statistical Design of Experiments (DoE) to minimize trials. For example, vary solvent polarity (dichloromethane vs. toluene), temperature (25–80°C), and catalyst loading to maximize yield .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • HPLC-MS : Quantify purity and detect impurities (e.g., unreacted isocyanate or amine intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR (¹H/¹³C) : Confirm regioselectivity of the urea bond and methoxy groups. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy singlets (δ 3.7–3.9 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the dihydroisoquinoline core .

Q. What solvents and reaction parameters are critical for ensuring high-yield synthesis?

  • Solvents : Dichloromethane or toluene are preferred for urea formation due to their inertness and ability to dissolve aromatic intermediates. Avoid protic solvents (e.g., ethanol) to prevent side reactions with isocyanates .
  • Temperature : Maintain reflux conditions (40–110°C, depending on solvent) to accelerate reaction kinetics without degrading thermally sensitive groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target affinity?

  • Reaction Path Optimization : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for urea bond formation. ICReDD’s workflow integrates these calculations with experimental validation to reduce trial-and-error .
  • Binding Affinity Prediction : Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Focus on optimizing van der Waals interactions between the 3,5-dimethylphenyl group and hydrophobic binding pockets .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Controlled Variables : Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability. For example, DMSO concentrations >1% can artificially enhance membrane permeability .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding factors. If solubility varies (e.g., aqueous vs. DMSO stock solutions), use dynamic light scattering (DLS) to confirm colloidal stability .

Q. What strategies improve aqueous solubility for in vivo studies without compromising stability?

  • Formulation : Co-solvent systems (e.g., PEG-400/water) or micellar encapsulation (using poloxamers) can enhance solubility. Pfizer’s patent on analogous urea derivatives highlights cyclodextrin inclusion complexes as effective carriers .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy substituents, which hydrolyze in vivo to release the active compound .

Q. How can DoE methodologies resolve trade-offs between yield and enantiomeric purity?

  • Response Surface Modeling : Vary catalyst type (e.g., chiral Brønsted acids), stoichiometry, and reaction time. Analyze interactions using central composite design (CCD) to identify Pareto-optimal conditions .
  • Case Study : A 3² factorial design for Suzuki-Miyaura coupling showed that Pd(OAc)₂/XPhos ligand ratios >1:2 and temperatures <90°C minimized racemization of the isoquinoline intermediate .

Q. What reactor configurations are optimal for scaling up synthesis while maintaining thermal control?

  • Continuous Flow Systems : Use microfluidic reactors with in-line IR monitoring to precisely control exothermic urea formation steps. This approach reduces hot spots and improves reproducibility compared to batch reactors .
  • Membrane Separation : Integrate ceramic membranes to continuously remove HCl byproducts, shifting equilibrium toward product formation .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., compare DFT-calculated vs. observed NMR shifts) to validate mechanistic hypotheses .
  • Ethical Reporting : Disclose all synthetic intermediates and byproducts in supplementary materials to ensure reproducibility, aligning with CRDC’s guidelines for chemical engineering research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.